- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenesJournal of the American Chemical Society, 2019, 141(51), 20424-20433,
Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

90562-35-9 structure
Nome del prodotto:7-Chloro-1,2,3,4-tetrahydroquinoline
Numero CAS:90562-35-9
MF:C9H10ClN
MW:167.635401248932
MDL:MFCD08544268
CID:1026917
PubChem ID:13047366
7-Chloro-1,2,3,4-tetrahydroquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-chloro-1,2,3,4-tetrahydro-Quinoline
- 7-chloro-1,2,3,4-tetrahydroquinoline
- Quinoline, 7-chloro-1,2,3,4-tetrahydro-
- WVEIRFXVLXAKLS-UHFFFAOYSA-N
- 5077AC
- VT1294
- MB06330
- FCH1152675
- AX8211758
- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
- AKOS016006017
- AS-54755
- MFCD08544268
- SY118852
- SCHEMBL3873031
- DA-01269
- CS-0040537
- DTXSID10516324
- 90562-35-9
- EN300-175050
- 7-Chloro-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD08544268
- Inchi: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
- Chiave InChI: WVEIRFXVLXAKLS-UHFFFAOYSA-N
- Sorrisi: ClC1C=C2NCCCC2=CC=1
Proprietà calcolate
- Massa esatta: 167.0501770g/mol
- Massa monoisotopica: 167.0501770g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 12
7-Chloro-1,2,3,4-tetrahydroquinoline Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature
7-Chloro-1,2,3,4-tetrahydroquinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111177-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 98% | 5g |
¥1674.00 | 2024-04-26 | |
Enamine | EN300-175050-5.0g |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 5g |
$175.0 | 2023-05-26 | ||
eNovation Chemicals LLC | Y1317558-5G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 5g |
$245 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95+% | 5g |
¥3951.0 | 2024-07-21 | |
Chemenu | CM144057-250mg |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
$*** | 2023-03-29 | |
eNovation Chemicals LLC | Y1317558-10G |
7-chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 97% | 10g |
$475 | 2024-07-21 | |
Fluorochem | 231154-5g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 5g |
£377.00 | 2022-02-28 | |
TRC | C384628-50mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Ambeed | A305343-1g |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 1g |
$36.0 | 2025-03-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211758-250mg |
7-Chloro-1,2,3,4-tetrahydroquinoline |
90562-35-9 | 95% | 250mg |
¥86.0 | 2024-04-17 |
7-Chloro-1,2,3,4-tetrahydroquinoline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C
Riferimento
- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditionsTetrahedron Letters, 2017, 58(36), 3571-3573,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
Riferimento
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and MechanismJournal of the American Chemical Society, 2018, 140(12), 4417-4429,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ; rt; 30 min, reflux
1.2 Solvents: Methanol ; rt; 30 min, reflux
Riferimento
- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonistsEuropean Journal of Medicinal Chemistry, 2021, 211,,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C
Riferimento
- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalystMolecular Catalysis, 2022, 526,,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C
Riferimento
- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen SourceChemistrySelect, 2019, 4(21), 6572-6577,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C
Riferimento
- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of QuinolinesACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic aminesOrganic Chemistry Frontiers, 2020, 7(2), 425-429,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Riferimento
- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridinePolyhedron, 1983, 2(7), 595-602,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C
Riferimento
- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysisOrganic Chemistry Frontiers, 2021, 8(24), 6901-6908,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C
Riferimento
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C
Riferimento
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C
Riferimento
- Boric acid catalyzed chemoselective reduction of quinolinesOrganic & Biomolecular Chemistry, 2020, 18(6), 1214-1220,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C
Riferimento
- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia boraneOrganic Chemistry Frontiers, 2021, 8(18), 5002-5007,
7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials
- 4,7-Dichloroquinoline
- 7-Chloroquinoline
- 7-Chloro-3,4-dihydroquinolin-2(1H)-one
- (2-Amino-4-chlorophenyl)methanol
- Benzenepropanol, 2-amino-4-chloro-
7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products
7-Chloro-1,2,3,4-tetrahydroquinoline Letteratura correlata
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline) Prodotti correlati
- 2110292-49-2(1-methyl-4-(pyrrolidin-3-yl)-1H-indole)
- 2035001-01-3((2E)-3-(4-chlorophenyl)-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylprop-2-enamide)
- 1584476-92-5(1-(4-nitrobenzenesulfonyl)pyrrolidin-2-ylmethanamine hydrochloride)
- 1352397-72-8(Methyl 6-Hydroxy-4-methyl-1H-indazole-3-carboxylate)
- 2171870-32-7(2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoacetamido}acetic acid)
- 1795303-98-8(2-(1H-Benzotriazol-1-yl)-1-[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]ethanone)
- 1158046-45-7(1-Propanol, 2-[(1-ethyl-2-methylpropyl)amino]-)
- 850429-57-1(2,4-Dibromo-1,5-dimethyl-1H-imidazole)
- 2227845-53-4((2S)-5-(2,4,5-trifluorophenyl)pentan-2-amine)
- 2094859-71-7(N-(2-{[(2-bromophenyl)methyl](methyl)carbamoyl}ethyl)but-2-ynamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Purezza:99%
Quantità:5g
Prezzo ($):212.0